BENGHE Foundational & Exploratory

Check Availability & Pricing

2'-Methoxyacetophenone chemical properties
and structure

Author: BenchChem Technical Support Team. Date: December 2025
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Compound Name: 2'-Methoxyacetophenone

Cat. No.: B1218423

An In-depth Technical Guide to 2'-
Methoxyacetophenone

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical
properties, structure, synthesis, and biological activity of 2'-Methoxyacetophenone (CAS 579-
74-8). A key focus of this document is its role as an antagonist of the Transient Receptor
Potential Ankyrin 1 (TRPAL) ion channel, a significant target in pain and inflammation research.
Detailed experimental protocols for synthesis and characterization are provided, alongside
spectroscopic data and safety information. All quantitative data is summarized in tabular format
for clarity and ease of comparison.

Chemical Structure and Identification

2'-Methoxyacetophenone, also known as o-acetylanisole or 1-(2-methoxyphenyl)ethanone, is
an aromatic ketone.[1][2] Its structure consists of an acetophenone core with a methoxy group
substituted at the ortho position of the phenyl ring.
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Identifier Value
IUPAC Name 1-(2-methoxyphenyl)ethanone[1]
2-Acetylanisole, o-Methoxyacetophenone,
Synonyms
Methyl 2-methoxyphenyl ketone[3]
CAS Number 579-74-8[1][4]

Molecular Formula

CoH1002[1][5][6]

SMILES CC(=0)C1=CC=CC=C10C[1]
o InChl=1S/C9H1002/c1-7(10)8-5-3-4-6-9(8)11-
n
2/h3-6H,1-2H3[1][4]
InChiKey DWPLEOPKBWNPQV-UHFFFAOYSA-N[1][4]

Physicochemical Properties

2'-Methoxyacetophenone is a colorless to pale yellow liquid at room temperature.[5] It

possesses a characteristic powdery, anisic, almond-like phenolic aroma.[5]

Property Value
Molecular Weight 150.17 g/mol [1][4][5][6]
Appearance Colorless to pale yellow clear liquid[5]
- ) 245-248 °C @ 760 mmHg; 131 °C @ 18
Boiling Point
mmHg[4][5]
Density 1.09 g/mL at 25 °C[4][5]

Refractive Index (n20/D)

1.5393[4][5]

Flash Point 109 °C (228.2 °F) - closed cup[4]

Solubility Immiscible in water[5]

LogP 1.82[1]
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Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 2'-Methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz,

o (ppm Multiplicit Assignment
CDCh) (Ppm) plicity g
Aromatic Protons 7.71-7.69 dd 1H, ortho to -COCHs
7.44 - 7.40 m 1H
6.97 - 6.92 m 2H
Methoxy Protons 3.86 s 3H, -OCHs
Acetyl Protons 2.58 s 3H, -COCHs
Source:[7]
13C NMR (100.6 MHz, _
0 (ppm) Assignment
CDCls)
Carbonyl Carbon 199.8 C=0
_ 158.9, 133.7, 130.3, 128.2, _
Aromatic Carbons Aromatic C
120.5, 111.6
Methoxy Carbon 55.5 -OCHs
Acetyl Carbon 31.8 -COCHs

Source:[7]

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b1218423?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-methoxyacetophenone.htm
https://www.chemicalbook.com/synthesis/2-methoxyacetophenone.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Assignment

3075, 3003 Aromatic C-H Stretch

2944, 2840 Aliphatic C-H Stretch

1674 - 1675 Carbonyl (C=0) Stretch[8]
1598 - 1600 Aromatic C=C Stretch[8]
1246 - 1247 Aryl-O Stretch (Asymmetric)
1023 Aryl-O Stretch (Symmetric)

Source:[7][8]

Mass Spectrometry (MS)

The electron ionization mass spectrum shows a molecular ion peak (M*) at m/z = 150,
corresponding to the molecular weight of the compound.[2][9]

Experimental Protocols
Synthesis via Methylation of 2'-Hydroxyacetophenone

A prevalent and efficient method for synthesizing 2'-Methoxyacetophenone is the methylation
of 2'-hydroxyacetophenone. This reaction is a classic example of Williamson ether synthesis.

Reagents and Materials:

o 2'-Hydroxyacetophenone (o-hydroxyacetophenone)

Dimethyl sulfate

Lithium hydroxide monohydrate (LIOH-H20) or Sodium Hydroxide (NaOH)[5]

Tetrahydrofuran (THF)

Diethyl ether

2 M Sodium Hydroxide (NaOH) solution
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e Anhydrous Magnesium Sulfate (MgSOa)
o Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

A solution of 1-(2-hydroxy-phenyl)-ethanone (300 mmol) and LiOH-H20 (590 mmol) in THF
(400 mL) is stirred at room temperature for 1 hour.[7]

o Dimethyl sulfate (293 mmol) is then added to the reaction mixture.[7]

e The reaction is stirred at room temperature and monitored by Thin Layer Chromatography
(TLC) for completion (approximately 60 hours).[7]

e Upon completion, the solvent (THF) is removed under reduced pressure using a rotary
evaporator.[7]

e The resulting residue is dissolved in 2 M NaOH solution.[7]
e The aqueous solution is extracted with diethyl ether.[7]

e The combined organic extracts are dried over anhydrous MgSOQa, filtered, and concentrated
under reduced pressure to yield the crude product.[7]

e The product, 2'-Methoxyacetophenone, can be further purified by vacuum distillation.[10]
An 86% yield has been reported for this method.[7]

Biological Activity and Signaling Pathways
Role as a TRPA1 Antagonist

2'-Methoxyacetophenone has been identified as an antagonist of the Transient Receptor
Potential Ankyrin 1 (TRPAL) ion channel. TRPAL is a non-selective cation channel primarily
expressed on the plasma membrane of sensory neurons and is a key sensor for pain, cold, and
environmental irritants.[11][12] It is considered an attractive target for pain therapeutics.[11]

The TRPA1 channel can be activated by a wide range of noxious stimuli, including
inflammatory mediators like bradykinin and reactive chemical irritants such as mustard oil and
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acrolein.[11][13] Activation of TRPAL leads to an influx of cations (primarily Ca2* and Na*),
causing depolarization of the neuron and the transmission of pain signals to the central
nervous system.[12]

By acting as an antagonist, 2'-Methoxyacetophenone can block or inhibit the activation of the
TRPAL channel. This prevents the influx of ions and subsequent neuronal activation, thereby
mitigating the sensation of pain and reducing neurogenic inflammation.[12] The inhibition of
TRPAL is a promising strategy for treating various conditions characterized by pain and
inflammation.[12]

TRPA1 Signaling Pathway and Point of Inhibition

Inflammatory mediators released at a site of tissue injury can activate G-protein coupled
receptors (GPCRS) on nociceptive neurons. This initiates downstream signaling cascades,
often involving Phospholipase C (PLC), which lead to the sensitization and activation of the
TRPAL channel.[13] Activated TRPA1 allows Ca?* influx, which triggers the release of
neuropeptides like CGRP and Substance P, contributing to neurogenic inflammation and the
sensation of pain. 2'-Methoxyacetophenone inhibits this pathway by blocking the TRPA1
channel directly.

Noxious Stimuli Nociceptive Neuron

Neuropeptide

sssssssssssss
TRPAL Channel (CGRP, SP) Transmission

Pharmacological Interyention

2'-Methoxyacetophenone

Click to download full resolution via product page

Caption: TRPAL signaling pathway and inhibition by 2'-Methoxyacetophenone.
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Applications

The primary applications of 2'-Methoxyacetophenone stem from its chemical reactivity and
biological activity:

e Pharmaceutical Intermediate: It serves as a valuable building block in the synthesis of more
complex molecules, such as chalcones, which have been investigated for potential anti-
proliferative properties.[3][5]

e Research Chemical: Its activity as a TRPA1 antagonist makes it a useful tool for studying
pain and inflammation pathways in preclinical research.

o Flavor and Fragrance Industry: Due to its distinct anisic and almond-like scent, it is used in
the formulation of unique aromas and flavors.

Safety and Handling

2'-Methoxyacetophenone is classified as harmful if swallowed and causes serious eye
irritation.[1]

GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

[1]
o Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338, P501.[1]

o Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves,
and a lab coat, should be worn when handling this chemical.[4]

o Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Disclaimer: This document is intended for informational purposes for a technical audience. All
laboratory work should be conducted by trained professionals in accordance with established
safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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